molecular formula C12H16N4OS B11636912 3-{[4-(propan-2-yloxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

3-{[4-(propan-2-yloxy)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B11636912
M. Wt: 264.35 g/mol
InChI Key: IDNVGYNFRFIJJH-UHFFFAOYSA-N
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Description

3-({[4-(PROPAN-2-YLOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(PROPAN-2-YLOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often require specific catalysts and solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes using high-yielding processes and more economical reagents. The process may also involve purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-({[4-(PROPAN-2-YLOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

3-({[4-(PROPAN-2-YLOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-({[4-(PROPAN-2-YLOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[4-(PROPAN-2-YLOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a triazole ring with a sulfanyl group and a propan-2-yloxyphenyl moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

3-[(4-propan-2-yloxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C12H16N4OS/c1-9(2)17-11-5-3-10(4-6-11)7-18-12-15-14-8-16(12)13/h3-6,8-9H,7,13H2,1-2H3

InChI Key

IDNVGYNFRFIJJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CSC2=NN=CN2N

Origin of Product

United States

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